L-Tyrosinate(2-) is derived from L-tyrosine, which is naturally found in many protein-rich foods such as dairy products, meat, fish, eggs, nuts, beans, and whole grains. The conversion of L-tyrosine to L-tyrosinate(2-) typically occurs under alkaline conditions or through specific chemical modifications.
L-Tyrosinate(2-) belongs to the class of amino acids and is categorized as a negatively charged amino acid due to its deprotonated carboxyl group. It is also classified as a non-essential amino acid since the human body can synthesize it from phenylalanine.
The synthesis of L-tyrosinate(2-) can be achieved through several methods:
The synthesis often requires careful control of pH and temperature to optimize yield and purity. For instance, using an inorganic base in aqueous solution followed by crystallization techniques can achieve high purity levels exceeding 99% .
L-Tyrosinate(2-) has a molecular formula of C9H10N2O3, with a molecular weight of approximately 194.19 g/mol. The structure features:
The compound exhibits characteristic peaks in spectroscopic analysis:
L-Tyrosinate(2-) can participate in various chemical reactions including:
The reactivity of L-tyrosinate(2-) is influenced by its functional groups, allowing it to engage in nucleophilic attacks or coordination with transition metals.
L-Tyrosinate(2-) primarily functions as a substrate in enzymatic reactions leading to neurotransmitter synthesis. For instance:
The conversion rates and efficiency can vary based on substrate availability and enzyme activity, highlighting the importance of L-tyrosinate(2-) in metabolic pathways.
Relevant data from studies indicate that L-Tyrosinate(2-) maintains stability across various pH levels but may undergo hydrolysis at elevated temperatures .
L-Tyrosinate(2-) has several scientific uses:
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